

Confirming the Structure of Tabersonine: A Spectral Data Analysis and Comparison Guide

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Compound of Interest

Compound Name: *Tabersonine*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for **Tabersonine** against its structural analogue, Vincadifformine, to confirm its chemical structure. By analyzing data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we can definitively identify the key structural features of **Tabersonine**.

Introduction to Tabersonine

Tabersonine is a naturally occurring monoterpene indole alkaloid found in various plant species, notably in the seeds of *Voacanga africana* and the leaves of *Catharanthus roseus*. It serves as a crucial biosynthetic precursor to other significant alkaloids, including the anti-cancer agent vindoline. The accurate confirmation of its complex pentacyclic structure is paramount for its use in research and as a starting material in synthetic chemistry.

Structural Comparison: Tabersonine vs. Vincadifformine

Tabersonine and Vincadifformine share the same aspidosperma alkaloid core structure. The key distinguishing feature is the presence of a double bond between carbons 14 and 15 in the C-ring of **Tabersonine**, which is absent in Vincadifformine (it has a saturated ethyl group at C-12). This seemingly minor difference results in distinct spectral fingerprints for each molecule.

Chemical Structures:

Compound	Molecular Formula	Molecular Weight
Tabersonine	$C_{21}H_{24}N_2O_2$	336.43 g/mol [1][2]
Vincadifformine	$C_{21}H_{26}N_2O_2$	338.45 g/mol [3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** 5-10 mg of the alkaloid sample is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d ($CDCl_3$) or methanol-d₄ (CD_3OD), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **¹H-NMR Spectroscopy:** Proton NMR spectra are acquired on a 400 or 600 MHz spectrometer. Data is collected with 16-32 scans, a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s.
- **¹³C-NMR Spectroscopy:** Carbon-13 NMR spectra are recorded on the same instrument at a frequency of 100 or 150 MHz, respectively. The spectra are obtained with 1024-2048 scans, a spectral width of 240 ppm, and a relaxation delay of 2.0 s.

Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** High-resolution mass spectra are obtained using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
- **Data Acquisition:** The sample is introduced via direct infusion or liquid chromatography (LC). The ESI source parameters are optimized for the compound, with a capillary voltage of 3-4

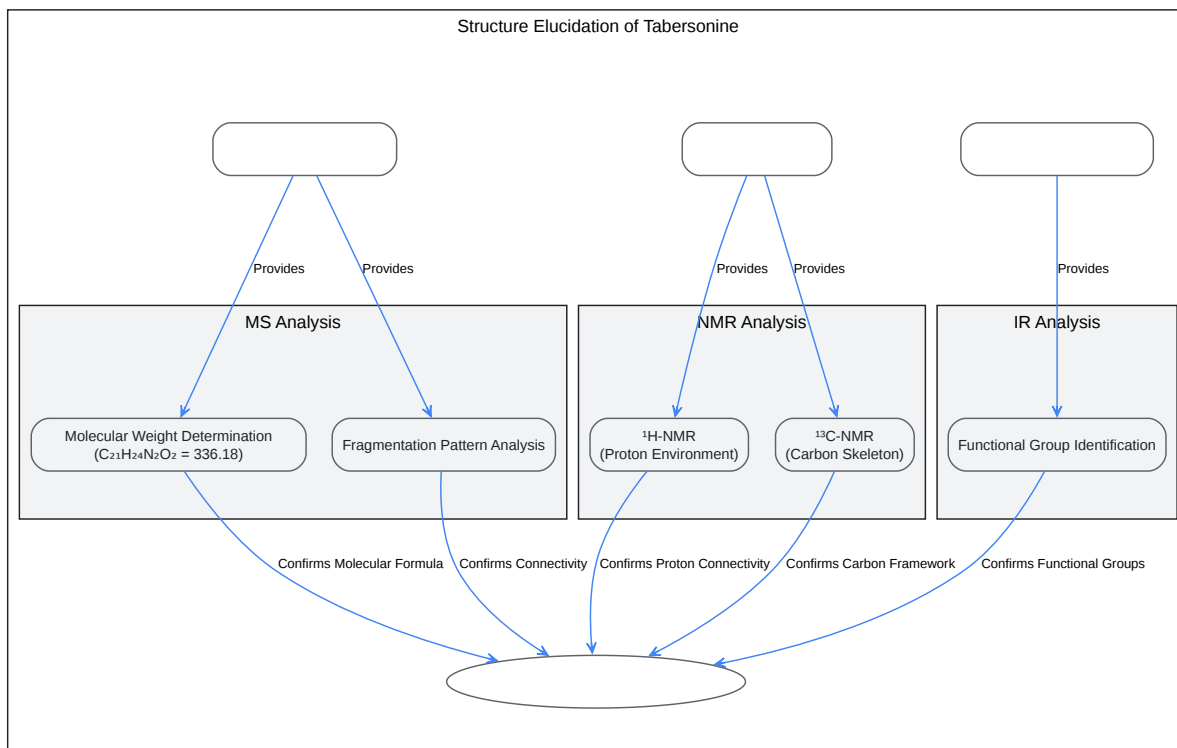
kV and a cone voltage of 20-40 V. For fragmentation analysis (MS/MS), collision-induced dissociation (CID) is performed using argon as the collision gas, with collision energies ranging from 10-40 eV.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample (1-2 mg) is finely ground with 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** The spectrum is typically scanned over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Spectral Data Analysis Workflow

The following diagram illustrates the logical workflow for confirming the structure of **Tabersonine** using the discussed spectral data.



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Caption: Workflow for the confirmation of **Tabersonine**'s structure using spectral data.

Spectral Data Comparison

The following tables summarize the key spectral data for **Tabersonine** and Vincadifformine.

¹H-NMR Spectral Data (400 MHz, CDCl₃)

Proton Assignment	Tabersonine (δ ppm)	Vincadifformine (δ ppm)	Key Observations
H-14	~7.10 (m)	~1.55-1.65 (m)	The olefinic proton signal in Tabersonine is absent in Vincadifformine, which instead shows aliphatic proton signals in this region.
H-15	~7.07 (m)	~1.20-1.30 (m)	Similar to H-14, this olefinic proton signal is a key differentiator.
H-17	~7.42 (m)	~7.45 (d)	Aromatic protons show similar chemical shifts.
H-6	~5.78 (d)	~5.85 (d)	Olefinic protons of the dihydroindole moiety are present in both.
H-7	~5.48 (dt)	~5.95 (dt)	Olefinic protons of the dihydroindole moiety are present in both.
OCH ₃	~3.81 (s)	~3.75 (s)	The methyl ester protons are present in both compounds.
CH ₃ (ethyl)	~1.03 (t)	~0.95 (t)	The terminal methyl of the ethyl group is present in both.

¹³C-NMR Spectral Data (100 MHz, CDCl₃)

Carbon Assignment	Tabersonine (δ ppm)	Vincadifformine (δ ppm)	Key Observations
C-14	~123.1	~29.7	The downfield shift for C-14 in Tabersonine confirms the presence of the C=C double bond.
C-15	~130.1	~22.6	Similar to C-14, this sp^2 carbon signal is absent in Vincadifformine.
C=O	~173.0	~173.5	The carbonyl carbon of the methyl ester is present in both.
C-2	~48.5	~49.0	Quaternary carbons in the core structure show similar shifts.
C-18	~134.5	~135.0	Aromatic carbons are in similar environments.
OCH ₃	~52.4	~52.1	The methyl ester carbon is present in both.

Mass Spectrometry Data (ESI-QTOF)

Parameter	Tabersonine	Vincadifformine	Key Observations
[M+H] ⁺ (m/z)	337.1911	339.2069	The molecular ion of Tabersonine is 2 Da less than Vincadifformine, consistent with the presence of an additional double bond.
Key Fragment Ions (m/z)	305, 228, 168, 136	307, 228, 170, 136	The fragmentation patterns show some common ions due to the shared core structure, but also differences arising from the C-14, C-15 double bond in Tabersonine.

FT-IR Spectral Data (KBr Pellet, cm⁻¹)

Functional Group	Tabersonine (cm ⁻¹)	Vincadifformine (cm ⁻¹)	Key Observations
N-H Stretch (indole)	~3400	~3400	Characteristic of the indole secondary amine.
C-H Stretch (aromatic)	~3050	~3050	Present in both due to the aromatic ring.
C-H Stretch (aliphatic)	~2950-2850	~2950-2850	Present in both due to the ethyl and other aliphatic groups.
C=O Stretch (ester)	~1730	~1735	Strong absorption confirming the methyl ester.
C=C Stretch (aromatic/olefinic)	~1600-1450	~1600-1450	A complex region with contributions from both aromatic and olefinic C=C bonds. The spectrum of Tabersonine may show a more pronounced olefinic C=C stretch.

Conclusion

The collective analysis of ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and FT-IR data provides unequivocal evidence for the structure of **Tabersonine**. The key differentiating features from its close structural analogue, Vincadifformine, are the presence of olefinic protons and sp² hybridized carbons corresponding to the C-14/C-15 double bond in the NMR spectra, and a molecular ion peak at m/z 337 in the mass spectrum. This guide serves as a valuable resource for the rapid and accurate confirmation of the **Tabersonine** structure in research and development settings.

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References

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